1-(5-Fluoropyrimidin-2-yl)azetidine-3-carbonitrile

Description

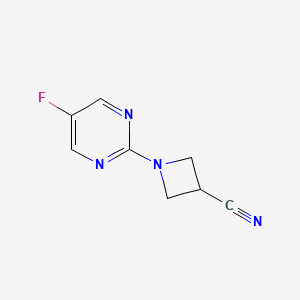

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carbonitrile is a heterocyclic compound featuring a pyrimidine ring substituted with fluorine at the 5-position and linked to an azetidine ring bearing a carbonitrile group. This structure combines fluorinated aromaticity with the conformational rigidity of azetidine, making it a candidate for medicinal chemistry applications, particularly in kinase inhibition or protein-protein interaction modulation. The fluorine atom enhances electronegativity and metabolic stability, while the azetidine-carbonitrile moiety may improve binding affinity through hydrogen bonding and steric optimization .

Properties

IUPAC Name |

1-(5-fluoropyrimidin-2-yl)azetidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN4/c9-7-2-11-8(12-3-7)13-4-6(1-10)5-13/h2-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHJFQKKSBCEMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(C=N2)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carbonitrile typically involves the reaction of 5-fluoropyrimidine with azetidine derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the azetidine, followed by nucleophilic substitution with 5-fluoropyrimidine .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluoropyrimidine moiety allows for nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The azetidine ring may also interact with enzymes, affecting their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural Analysis

- Azetidine vs. Piperidine/Hexahydroquinoline: The azetidine ring in the target compound (4-membered) confers greater rigidity and smaller steric bulk compared to 6-membered piperidine (Compound 21) or hexahydroquinoline (Q1-14). This may enhance binding to shallow protein pockets while reducing metabolic degradation .

- Fluorine vs. Chlorine Substituents : The 5-fluorine on the pyrimidine ring (target compound) offers stronger electronegativity and improved pharmacokinetics (e.g., membrane permeability) compared to the 5-chloro substituent in Compound 12 .

- Carbonitrile Positioning: The carbonitrile group at the 3-position of azetidine (target) may act as a hydrogen bond acceptor, a feature shared with AZ960’s pyridinecarbonitrile but absent in Q1-14’s hexahydroquinoline framework .

Key Research Findings

- Metabolic Stability : Fluorine substitution (target compound) may reduce cytochrome P450-mediated metabolism compared to chloro analogues (Compound 12), as seen in studies of fluorinated kinase inhibitors .

- Synthetic Efficiency : Microwave-assisted methods (target, Compound 21) achieve >80% purity, outperforming traditional methods in yield and reproducibility .

Biological Activity

1-(5-Fluoropyrimidin-2-yl)azetidine-3-carbonitrile is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₈H₈FN₃

- Molecular Weight : 167.17 g/mol

- CAS Number : 1861965-10-7

The presence of the fluoropyrimidine moiety is significant for its biological activity, particularly in relation to nucleic acid interactions and enzyme inhibition.

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which is crucial for various biochemical pathways. For instance, it may inhibit enzymes involved in nucleotide synthesis, impacting cell proliferation and survival.

- Anticancer Activity : Preliminary studies have suggested that this compound exhibits anticancer properties, potentially through apoptosis induction in cancer cells. The interaction with DNA or RNA synthesis pathways is a likely mechanism contributing to its cytotoxic effects.

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. In vitro studies have shown varying degrees of activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, with reported IC50 values suggesting moderate potency against these pathogens .

Anticancer Properties

In cancer research, the compound has been evaluated for its effects on different cancer cell lines. For example:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |

| A549 (Lung Cancer) | 20.0 | Inhibition of proliferation |

These results indicate that the compound may be a promising candidate for further development in cancer therapeutics .

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

- Study on Antitumor Activity : A recent study evaluated the efficacy of this compound in xenograft models of breast cancer. The results showed significant tumor reduction compared to control groups, suggesting its potential as an effective treatment option .

- Combination Therapy Research : Another study investigated the use of this compound in combination with existing chemotherapeutics. The findings indicated enhanced efficacy and reduced resistance in cancer cells, supporting its role in combination therapy strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.